molecular formula C9H7FN2O2 B2859681 3-Fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 696632-07-2

3-Fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B2859681
CAS No.: 696632-07-2
M. Wt: 194.165
InChI Key: QGTMCQZLKZQARU-UHFFFAOYSA-N
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Description

3-Fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a fluorine atom at the 3rd position, a methyl group at the 7th position, and a carboxylic acid group at the 2nd position of the imidazo[1,2-a]pyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

The synthesis of 3-Fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde, followed by cyclization and functionalization steps. The reaction conditions typically include the use of solvents such as acetonitrile and catalysts like transition metals or metal-free oxidation agents .

Industrial production methods may involve continuous flow systems to enhance the efficiency and yield of the synthesis. These methods allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

3-Fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the imidazo[1,2-a]pyridine ring .

Scientific Research Applications

3-Fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may target bacterial enzymes in tuberculosis or cancer cell pathways to induce apoptosis .

Comparison with Similar Compounds

3-Fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research fields .

Biological Activity

3-Fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS No. 696632-07-2) is a synthetic compound with potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, synthesis, and implications for health and disease, supported by data tables and relevant case studies.

  • Molecular Formula : C9H7FN2O2
  • Molecular Weight : 194.16 g/mol
  • CAS Number : 696632-07-2
  • MDL Number : MFCD04061254

Structural Representation

The compound features a fluorine atom at the 3-position and a carboxylic acid functional group at the 2-position of the imidazo[1,2-a]pyridine structure. This unique arrangement contributes to its biological properties.

Anticancer Potential

Research has indicated that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer activity. A study highlighted the cytotoxic effects of similar compounds on various cancer cell lines, suggesting that structural modifications could enhance their efficacy against tumors. Specifically, compounds with electron-withdrawing groups like fluorine demonstrated improved antiproliferative properties compared to their non-fluorinated counterparts .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on specific enzymes relevant to disease pathways:

EnzymeActivityReference
Myeloperoxidase (MPO)Inhibition observed; potential for reducing oxidative stress in inflammatory conditions
Phosphodiesterase (PDE)Selective inhibition; potential implications for respiratory diseases

Case Study: Myeloperoxidase Inhibition

A notable study investigated the effects of various imidazo compounds on MPO activity. The findings suggested that 3-fluoro derivatives could effectively inhibit MPO, thereby reducing oxidative damage in tissues during inflammation. This mechanism is crucial as MPO is involved in generating reactive oxygen species during immune responses .

Neuroprotective Effects

Emerging data suggest that certain derivatives of imidazo compounds may also exhibit neuroprotective properties. Research indicates that these compounds can modulate signaling pathways associated with neuroinflammation, potentially offering therapeutic avenues for neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The introduction of fluorine at the 3-position is achieved through electrophilic fluorination techniques.

Synthesis Overview

  • Starting Materials : Imidazo[1,2-a]pyridine derivatives.
  • Reagents : Fluorinating agents (e.g., N-fluorobenzenesulfonimide).
  • Conditions : Typically conducted under anhydrous conditions to prevent hydrolysis of sensitive functional groups.

Properties

IUPAC Name

3-fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-5-2-3-12-6(4-5)11-7(8(12)10)9(13)14/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTMCQZLKZQARU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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